3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-8-thiabicyclo[321]octane 8,8-dioxide is a bicyclic compound featuring a sulfur atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide can be achieved through several methods. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . Another method includes the [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers . These methods typically require specific catalysts and reaction conditions to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of cost-effective and environmentally friendly catalysts is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom within its structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxymethyl group can also engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
N-BOC-3-HYDROXYMETHYL-8-AZABICYCLO[3.2.1]OCTANE: This compound features a nitrogen atom instead of sulfur and has different reactivity and applications.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing heterocycle has significant potential in drug discovery and synthetic chemistry.
Uniqueness
3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur’s chemical behavior is advantageous.
Properties
IUPAC Name |
(8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c9-5-6-3-7-1-2-8(4-6)12(7,10)11/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELFBSILPIAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2(=O)=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.